molecular formula C12H23N3 B13258983 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13258983
M. Wt: 209.33 g/mol
InChI Key: DZUHVTWSYIUMNQ-UHFFFAOYSA-N
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Description

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H28N2. It is primarily used in research settings and is known for its unique structural properties. This compound is characterized by a pyrazole ring substituted with a methyl group and an amine group attached to a heptane chain.

Preparation Methods

The synthesis of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole ring is then alkylated with 1-bromo-5-methylheptane to introduce the heptane chain.

Chemical Reactions Analysis

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of novel materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Methyl-N-(5-methylheptan-3-yl)pyrrolidin-3-amine: This compound has a pyrrolidine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    1-Methyl-N-(5-methylheptan-3-yl)pyrazol-4-amine: This compound has the amine group attached at a different position on the pyrazole ring, which can affect its reactivity and interactions

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

1-methyl-N-(5-methylheptan-3-yl)pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-5-10(3)9-11(6-2)13-12-7-8-15(4)14-12/h7-8,10-11H,5-6,9H2,1-4H3,(H,13,14)

InChI Key

DZUHVTWSYIUMNQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CC)NC1=NN(C=C1)C

Origin of Product

United States

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